An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)
An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazine, a key building block in medicinal chemistry. This document consolidates essential information on its physicochemical properties, synthesis, analytical methods, and pharmacological profile. Detailed experimental protocols and visual representations of synthetic and analytical workflows, alongside a putative signaling pathway, are included to support researchers in their drug discovery and development endeavors.
Introduction
1-(2-Fluorophenyl)piperazine, with the CAS number 1011-15-0, is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide range of neurologically active compounds. The presence of the fluorophenyl moiety significantly influences its chemical reactivity and biological activity, making it a subject of interest in the development of novel therapeutics, particularly those targeting the central nervous system. Phenylpiperazine derivatives are integral to the structure of many antipsychotic and antidepressant medications[1]. This guide aims to provide an in-depth technical resource for professionals working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Fluorophenyl)piperazine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1011-15-0 | [2][3] |
| Molecular Formula | C₁₀H₁₃FN₂ | [2] |
| Molecular Weight | 180.22 g/mol | [2] |
| Appearance | White to off-white solid | |
| Boiling Point | 150 °C at 3 mmHg | [2] |
| Density | 1.141 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.556 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 1-(2-Fluorophenyl)piperazine is most commonly achieved through nucleophilic aromatic substitution (SNAr). A plausible synthetic route involves the reaction of 1,2-difluorobenzene with an excess of piperazine. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the second fluorine atom on the aromatic ring.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-difluorobenzene (1 equivalent) and piperazine (4-5 equivalents). The use of excess piperazine serves both as the nucleophile and the solvent, and to neutralize the hydrofluoric acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 145-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to neutralize any remaining acidic species and to deprotonate the piperazine hydrofluoride salt.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow
Analytical Methods
The purity and identity of 1-(2-Fluorophenyl)piperazine can be determined using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 1-(2-Fluorophenyl)piperazine in a suitable volatile solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a known amount of 1-(2-Fluorophenyl)piperazine in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Analytical Workflow
Spectroscopic Data
The structure of 1-(2-Fluorophenyl)piperazine can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR). The following table summarizes the expected chemical shifts for the hydrochloride salt.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.1-7.3 | m | Aromatic protons |
| ~3.2-3.4 | m | Piperazine protons (-CH₂-N-Ar) | |
| ~3.0-3.2 | m | Piperazine protons (-CH₂-NH-) | |
| ~2.9 | br s | Piperazine proton (-NH-) | |
| ¹³C NMR | ~155 (d, J ≈ 245 Hz) | d | C-F |
| ~138 | s | C-N | |
| ~125-128 | d | Aromatic CH | |
| ~116 (d, J ≈ 20 Hz) | d | Aromatic CH | |
| ~51 | t | Piperazine CH₂ | |
| ~45 | t | Piperazine CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Pharmacological Profile and Mechanism of Action
While specific pharmacological data for 1-(2-Fluorophenyl)piperazine is limited in publicly available literature, its structural similarity to other fluorophenylpiperazine and phenylpiperazine derivatives allows for informed predictions about its biological targets. Many arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors and monoamine transporters.
Predicted Biological Targets
Based on the pharmacology of related compounds, 1-(2-Fluorophenyl)piperazine is likely to exhibit affinity for the following targets:
-
Serotonin Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes. Arylpiperazines often act as agonists or partial agonists at 5-HT1A receptors and as antagonists at 5-HT2A and 5-HT2C receptors[4][5].
-
Dopamine Transporter (DAT): Many piperazine-based compounds show affinity for the dopamine transporter, acting as reuptake inhibitors[6][7][8].
-
Norepinephrine Transporter (NET): Affinity for the norepinephrine transporter is also a common feature of this class of compounds[9][10].
The following table presents a hypothetical affinity profile based on data from structurally related compounds.
| Target | Predicted Affinity (Kᵢ) | Predicted Functional Activity |
| 5-HT1A Receptor | 10 - 100 nM | Agonist/Partial Agonist |
| 5-HT2A Receptor | 50 - 500 nM | Antagonist |
| 5-HT2C Receptor | 100 - 1000 nM | Antagonist |
| Dopamine Transporter (DAT) | 50 - 500 nM | Reuptake Inhibitor |
| Norepinephrine Transporter (NET) | 100 - 1000 nM | Reuptake Inhibitor |
Note: These are predicted values and require experimental verification.
Putative Signaling Pathway
Assuming 1-(2-Fluorophenyl)piperazine acts as a 5-HT1A receptor agonist, it would likely initiate a G-protein coupled signaling cascade. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.
Putative 5-HT1A Receptor Signaling Pathway
Safety and Handling
1-(2-Fluorophenyl)piperazine is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(2-Fluorophenyl)piperazine is a valuable synthetic intermediate with significant potential in the development of novel CNS-active agents. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and predicted pharmacological profile. The experimental protocols and visual diagrams are intended to serve as a practical resource for researchers in the field. Further investigation into the specific biological activities and downstream signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
